Boc-L-proline

Catalog No.
S750075
CAS No.
15761-39-4
M.F
C10H17NO4
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-proline

CAS Number

15761-39-4

Product Name

Boc-L-proline

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO4

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

ZQEBQGAAWMOMAI-ZETCQYMHSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)[O-]

Synonyms

Boc-L-proline;15761-39-4;Boc-Pro-OH;N-Boc-L-proline;N-(tert-Butoxycarbonyl)-L-proline;(S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylicacid;Boc-L-Pro-OH;N-(tert-Butyloxycarbonyl)-L-proline;Boc-proline;tert-Butoxycarbonyl-L-proline;1-tert-Butoxycarbonyl-L-proline;1-(tert-butoxycarbonyl)-l-prolin;BOC-L-PRO;N-tert-Butoxycarbonylproline;N-BOC-(S)-PROLINE;L-Proline,N-BOCprotected;tert-Butyloxycarbonyl-L-proline;1-tert-Butyloxycarbonyl-L-proline;ZQEBQGAAWMOMAI-ZETCQYMHSA-N;N-T-BUTOXYCARBONYL-L-PROLINE;N-alpha-t-Butyloxycarbonyl-L-proline;MFCD00037324;NSC164660;(2S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylicacid;(S)-PYRROLIDINE-1,2-DICARBOXYLICACID1-TERT-BUTYLESTER

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O

Organic Synthesis:

  • Intermediate in molecule creation: Boc-L-proline serves as a crucial building block in the synthesis of various organic molecules. Its unique chemical properties allow for controlled introduction of the proline unit into complex molecules. This makes it a versatile tool for researchers studying diverse fields, including drug discovery and materials science Source: PubChem, [National Institutes of Health: ].

Development of Antiviral Drugs:

  • Key component in Daclatasvir: Notably, Boc-L-proline played a significant role in the development of Daclatasvir, a medication used in combination therapy for Hepatitis C Virus (HCV) treatment. It serves as a precursor for the synthesis of Daclatasvir, which inhibits a vital protein (NS5A) essential for the virus's replication Source: Fisher Scientific, [Thermo Fisher Scientific].

Peptide and Protein Research:

  • Building complex structures: Due to its specific properties and ability to protect the amino group, Boc-L-proline finds application in the synthesis of peptides and proteins. Researchers utilize it to create specific sequences and study their interactions, contributing to advancements in understanding protein function and developing novel therapeutic agents Source: ScienceDirect, [Elsevier].

Boc-L-proline, also known as N-tert-butoxycarbonyl-L-proline, is a derivative of the amino acid proline that features a tert-butoxycarbonyl (Boc) protective group. This compound has the molecular formula C10H17NO4C_{10}H_{17}NO_{4} and a molecular weight of 215.25 g/mol. It appears as a white to off-white microcrystalline powder with a melting point range of approximately 133-135 °C . Boc-L-proline is widely utilized in organic synthesis, particularly in the preparation of enantioselective catalysts and pharmaceutical intermediates.

  • Boc-L-proline is generally considered a low-hazard compound [1].
  • However, it is recommended to handle it with care following common laboratory safety practices, wearing gloves and working in a well-ventilated fume hood [1].

Further Reading

  • Boc-L-Proline [CAS: 15761-39-4] () in PubChem database, National Institutes of Health.
  • N-Boc-L-Proline [CAS 15761-39-4] () on Sigma-Aldrich website. Sigma-Aldrich:

Please Note:

  • This information is for educational purposes only and should not be used for any practical applications without proper training and supervision in a laboratory setting.
  • The absence of specific data (e.g., mechanism of action) indicates a lack of relevant research on Boc-L-proline in that context.
Typical of amino acids, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: Boc-L-proline can react with amines to form amides, which is useful in peptide synthesis.
  • Decarboxylation: Under certain conditions, Boc-L-proline can undergo decarboxylation to yield proline.

The compound is often employed in reactions involving the Boc protecting group, which can be removed under acidic conditions to yield free amine functionalities for further reactions .

Boc-L-proline has shown significant biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. Notably, it has been used in the development of inhibitors for the hepatitis C virus non-structural protein 5A (NS5A), which is crucial for viral replication . Additionally, Boc-L-proline is utilized in synthesizing enantioselective catalysts for aldol reactions, showcasing its importance in asymmetric synthesis .

Boc-L-proline serves multiple roles in organic chemistry:

  • Intermediate in Drug Synthesis: It is crucial for synthesizing antiviral drugs like daclatasvir for hepatitis C treatment .
  • Catalyst Development: Used in creating enantioselective catalysts for various organic reactions.
  • Peptide Synthesis: Acts as a building block for synthesizing peptides and other complex organic molecules.

Research has indicated that Boc-L-proline interacts effectively with various reagents during synthetic processes. Its role as a protecting group allows for selective reactions without interfering with other functional groups present in complex molecules. Studies have demonstrated its utility in facilitating specific interactions necessary for catalysis and drug development .

Boc-L-proline shares structural similarities with several other amino acid derivatives and protective groups. Here are some comparable compounds:

Compound NameStructure/DescriptionUnique Features
L-ProlineBasic amino acidNaturally occurring; no protective group
N-Fmoc-L-prolineFmoc protected prolineUsed frequently in peptide synthesis
N-acetyl-L-prolineAcetylated prolineCommonly used for solubility enhancement
N-Boc-D-prolineD-form of proline with Boc protectionUseful for studying stereochemistry

Boc-L-proline is unique due to its stability under various reaction conditions and its effectiveness as a protecting group that can be easily removed when needed, making it highly versatile for synthetic applications .

The synthesis of N-tert-butoxycarbonyl-L-proline represents a fundamental application of amino acid protection chemistry, employing di-tert-butyl dicarbonate as the primary protecting reagent [1] [4]. The traditional approach involves the nucleophilic attack of the proline amino group on one of the carbonyl centers of di-tert-butyl dicarbonate, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [27] [29].

The mechanism proceeds through a well-established pathway where L-proline is dissolved in an appropriate organic solvent, typically dichloromethane, in the presence of a tertiary amine base [1] [5]. Triethylamine serves as the most commonly employed base, facilitating deprotonation of the amino acid and promoting the nucleophilic substitution reaction [5] [26]. The reaction conditions are generally mild, with temperatures maintained between 20-30°C to prevent decomposition of the di-tert-butyl dicarbonate reagent [10] [26].

Research has demonstrated that the choice of solvent significantly influences both reaction kinetics and product yield [28]. Dichloromethane provides optimal solubility for both reactants and products while minimizing side reactions [1] [5]. Alternative solvents such as tetrahydrofuran have been employed, though they typically require elevated temperatures of 40°C and longer reaction times [7] [26].

SolventBaseTemperature (°C)Time (hours)Yield (%)Purity (%)
DichloromethaneTriethylamine252.595.099.1
DichloromethaneDMAP252.598.898.8
TetrahydrofuranTriethylamine403.092.099.0
AqueousSodium bicarbonate0-251.085.095.0
Dioxane-WaterTetramethylguanidine2521.084.098.5

The stoichiometry of reagents plays a critical role in maximizing conversion efficiency [5] [10]. Optimal conditions typically employ 1.7-1.9 equivalents of di-tert-butyl dicarbonate relative to L-proline, ensuring complete conversion while minimizing excess reagent consumption [10]. The base-to-substrate ratio of 1.2-1.5 equivalents proves most effective for maintaining appropriate reaction pH and promoting smooth conversion [5] [10].

Temperature control emerges as a crucial parameter, with the reaction exhibiting exothermic characteristics [26]. Initial mixing generates heat, with temperatures reaching 50-52°C within 10-15 minutes of reagent addition [26]. Maintaining controlled temperature prevents decomposition of the anhydride reagent and ensures consistent product quality [10] [26].

Aqueous-Phase Alkaline Synthesis Optimization

Aqueous-phase synthesis represents an environmentally advantageous approach to Boc-L-proline production, eliminating the need for large volumes of organic solvents [4] [27]. This methodology utilizes the inherent solubility properties of amino acids in aqueous media while maintaining effective protection group installation [4] [27].

The aqueous protocol employs sodium bicarbonate or sodium hydroxide as the base, creating alkaline conditions that facilitate both substrate dissolution and nucleophilic attack [4] [27]. The reaction proceeds through a biphasic mechanism where di-tert-butyl dicarbonate, initially present as a separate phase, gradually dissolves as it reacts with the amino acid substrate [4] [27].

pH optimization studies reveal that maintaining solution pH between 8.5-9.5 provides optimal reaction conditions [4]. Lower pH values result in incomplete conversion due to insufficient deprotonation of the amino acid, while higher pH values promote hydrolysis of the di-tert-butyl dicarbonate reagent [4]. Buffer systems incorporating sodium bicarbonate and sodium hydroxide provide stable pH control throughout the reaction period [4].

Temperature effects in aqueous systems differ significantly from organic solvent approaches [4]. Lower temperatures of 0-5°C are initially employed to control the vigorous nature of the reaction, followed by gradual warming to ambient temperature [4] [27]. This temperature profile minimizes side reactions while ensuring complete substrate conversion [4].

The aqueous approach offers several advantages including reduced environmental impact, simplified work-up procedures, and elimination of anhydrous conditions [4] [27]. However, yields are typically lower than organic solvent methods, ranging from 75-85% compared to 90-95% for dichloromethane-based protocols [4] [5].

Optimization of reaction parameters in aqueous media focuses on substrate concentration, pH maintenance, and temperature control [4]. Concentrations of 0.1-0.2 M L-proline provide optimal balance between reaction efficiency and product solubility [4]. Higher concentrations lead to precipitation issues, while lower concentrations result in extended reaction times and reduced yields [4].

Industrial-Scale Production Protocols

Industrial synthesis of Boc-L-proline requires careful consideration of scalability factors, economic efficiency, and consistent product quality [9] [10]. Large-scale production protocols typically employ batch reactor systems with capacities ranging from 100 to 10,000 liters, accommodating substrate quantities from 10 kg to several tons [9] [10].

Process optimization for industrial applications focuses on minimizing solvent usage while maintaining high conversion efficiency [9] [10]. Solvent-to-substrate ratios are carefully optimized, with dichloromethane volumes typically maintained at 6.5 times the weight of L-proline substrate [10]. This ratio provides adequate dissolution while minimizing waste solvent disposal costs [10].

Catalyst selection for industrial processes emphasizes 4-dimethylaminopyridine over triethylamine due to superior reaction kinetics and reduced environmental impact [10]. DMAP quantities of 0.07-0.11 equivalents relative to substrate provide optimal catalytic activity while maintaining cost effectiveness [10]. The enhanced nucleophilicity of DMAP enables lower catalyst loadings and reduced reaction temperatures compared to traditional triethylamine protocols [10].

Scale (g L-proline)Solvent Volume (mL)DMAP Amount (g)Boc2O Amount (g)Reaction Time (hours)Final Yield (%)Product Purity (%)
13185012.224012.082.098.8
13108500122.0240012.084.798.5
5002004.51402.595.099.1
100002000090.0280010.088.097.5

Heat management becomes critical at industrial scale due to the exothermic nature of the protection reaction [10] [26]. Reactor cooling systems must accommodate initial heat generation while maintaining controlled temperatures throughout the extended reaction period [10]. Typical industrial reactions require 10-12 hours to ensure complete conversion, significantly longer than laboratory-scale protocols [10].

Quality control measures for industrial production include in-process monitoring of conversion rates through thin-layer chromatography and high-performance liquid chromatography analysis [10] [11]. Real-time monitoring enables process adjustments to maintain consistent product quality across different batches [10] [11].

Waste minimization strategies focus on solvent recovery and recycling systems [9] [10]. Distillation units recover dichloromethane for reuse, while aqueous waste streams undergo treatment to remove residual organic contaminants [9] [10]. These measures significantly reduce the environmental footprint of large-scale production [9] [10].

Purification Techniques and Yield Maximization

Purification of Boc-L-proline requires careful selection of techniques that maintain product integrity while achieving high purity standards [13] [15] [16]. The primary challenge lies in separating the desired product from unreacted starting materials, side products, and residual reagents [13] [16].

Column chromatography using silica gel represents the most widely employed purification method for analytical and small-scale preparations [3] [15]. Optimal separation is achieved using ethyl acetate-hexane gradient systems, typically starting with 25% ethyl acetate and increasing to 50% for complete elution [3] [15]. This approach provides excellent resolution but is economically impractical for large-scale production [15].

Crystallization techniques offer superior scalability and cost-effectiveness for industrial applications [16]. The process involves concentrating the crude reaction mixture under reduced pressure to obtain a colorless to light yellow oil, followed by addition of seed crystals to initiate crystallization [16]. Standing at ambient temperature for 10-50 hours allows complete solidification, after which weak polar solvents such as cyclohexane or n-hexane are added for trituration [16].

MethodSolvent SystemRecovery Yield (%)Final Purity (%)Processing Time (hours)Cost Effectiveness
Column ChromatographyEtOAc/Hexanes (25%)85.099.54Medium
CrystallizationEthyl acetate/Hexane89.899.120High
Liquid-Liquid ExtractionWater/Dichloromethane92.098.52High
RecrystallizationCyclohexane91.099.324Medium

Liquid-liquid extraction protocols utilize the differential solubility of Boc-L-proline in organic and aqueous phases [5] [10]. The crude reaction mixture is washed sequentially with saturated citric acid solution to remove excess base, followed by saturated sodium chloride solution and water to eliminate residual salts [5] [10]. This approach provides rapid purification with excellent recovery yields of 90-95% [5] [10].

Yield maximization strategies focus on optimizing reaction parameters to minimize side product formation [21]. Temperature control prevents thermal decomposition of both reagents and products, while precise stoichiometry reduces formation of symmetrical anhydride by-products [21] [28]. Extended reaction times of 10-12 hours at controlled temperatures consistently achieve higher yields compared to rapid protocols [10] [26].

ParameterStandard ConditionOptimized ConditionYield Improvement (%)Purity Enhancement (%)
Boc2O Equivalents1.51.852
Base Equivalents1.21.583
Temperature (°C)2520-30125
Reaction Time (h)2.512151
Solvent Volume Ratio106.574

Advanced purification techniques include preparative high-performance liquid chromatography for high-purity applications requiring greater than 99.5% purity [15]. Fluorocarbon column technology provides enhanced separation capabilities, particularly for resolving closely related impurities [15]. However, these methods are typically reserved for specialized applications due to their high operational costs [15].

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

215.11575802 g/mol

Monoisotopic Mass

215.11575802 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 8 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 8 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15761-39-4

General Manufacturing Information

1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
Lister et al. Ligand-modulated conformational switching in a fully synthetic membrane-bound receptor. Nature Chemistry, doi: 10.1038/nchem.2736, published online 6 March 2017

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